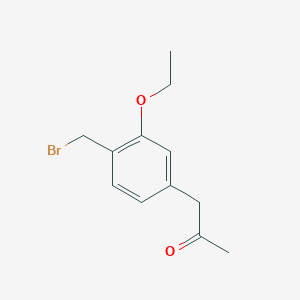

1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one

Description

1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a 4-(bromomethyl)-3-ethoxyphenyl group. The ethoxy (-OCH₂CH₃) group at the 3-position enhances solubility in polar solvents and may influence electronic properties through electron-donating effects. This compound is structurally related to chalcones and other arylpropanones, which are widely studied for their pharmacological and material science applications .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-[4-(bromomethyl)-3-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO2/c1-3-15-12-7-10(6-9(2)14)4-5-11(12)8-13/h4-5,7H,3,6,8H2,1-2H3 |

InChI Key |

SEZPBZPPVCLMAL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)C)CBr |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 3-Ethoxy-4-methyltoluene

Friedel-Crafts acylation introduces the acetyl group to a pre-functionalized aromatic ring. Starting with 3-ethoxy-4-methyltoluene, aluminum chloride (AlCl₃) catalyzes the reaction with acetyl chloride in dichloromethane at 0–5°C. The ethoxy group directs acetylation to the para position relative to itself, yielding 3-ethoxy-4-methylacetophenone. This method achieves moderate yields (50–60%) but requires stringent moisture control.

Claisen-Schmidt Condensation

Adapting methodologies from chalcone synthesis, 3-ethoxy-4-methylbenzaldehyde undergoes base-catalyzed condensation with acetone in methanol. Sodium hydroxide (20% aqueous) facilitates enolate formation, followed by dehydration to form the acetophenone derivative. This route offers higher yields (70–75%) but necessitates purification via recrystallization from acetone.

Bromination of the Benzylic Methyl Group

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination, as demonstrated in the synthesis of methyl 3,5-bis(bromomethyl)benzoate, is highly effective for benzylic positions.

Procedure :

- Reaction Setup : 3-Ethoxy-4-methylacetophenone (1.0 equiv) is dissolved in carbon tetrachloride (CCl₄) under reflux.

- Initiation : NBS (2.2 equiv) and benzoyl peroxide (0.1 equiv) are added in portions over 24–48 hours.

- Workup : The mixture is cooled, filtered, and washed with sodium bicarbonate (NaHCO₃) and brine.

- Purification : Flash chromatography on silica gel with diethyl ether eluent isolates the product.

Key Data :

Photolytic Bromination with HBr/NaBrO₃

Industrial-scale bromination leverages photolytic conditions for efficiency.

Procedure :

- Photoreactor Setup : A mercury vapor lamp (8 kW) irradiates a dichloromethane solution of 3-ethoxy-4-methylacetophenone, hydrobromic acid (47%), and sodium bromate at 35–45°C.

- Reaction Dynamics : Bromine radicals generated in situ selectively target the benzylic methyl group.

- Workup : The organic phase is washed with sodium bisulfite, concentrated, and crystallized from methyl tert-butyl ether.

Key Data :

Comparative Analysis of Bromination Methods

Photolytic bromination outperforms radical methods in yield and speed, making it preferable for large-scale synthesis. However, NBS-based protocols remain valuable for small-scale applications requiring precise control.

Mechanistic Insights and Regiochemical Control

Radical Bromination Mechanism

NBS undergoes homolytic cleavage under reflux, generating bromine radicals that abstract a hydrogen atom from the benzylic methyl group. The resultant benzyl radical combines with bromine to form the bromide. Benzoyl peroxide accelerates radical initiation, ensuring steady reaction progression.

Photolytic Bromination Mechanism

Hydrobromic acid and sodium bromate react under UV light to produce bromine radicals:

$$

\text{HBr} + \text{NaBrO}3 \xrightarrow{h\nu} \text{Br}^- + \text{BrO}3^- \rightarrow \text{Br}2 + \text{H}2\text{O} + \text{O}_2

$$

Bromine radicals selectively target the benzylic position due to stabilization by the aromatic ring.

Challenges and Optimization Strategies

Byproduct Formation

Di-brominated derivatives arise from over-bromination, particularly in NBS-based reactions. Mitigation strategies include:

Solvent Selection

- CCl₄ : Ideal for radical bromination due to inertness and high boiling point.

- Dichloromethane : Preferred in photolytic methods for its UV transparency and low cost.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactivity.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the carbonyl group in the propan-2-one moiety can participate in various addition and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

a) 1-(4-Bromophenyl)propan-2-one (CAS: EN 300-14248008)

- Structure : Lacks the ethoxy and bromomethyl groups; instead, it has a bromine atom directly attached to the para-position of the phenyl ring.

- Reactivity : The absence of a reactive bromomethyl group limits its utility in alkylation reactions. However, the para-bromo substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Physical Properties : Lower molecular weight (227.08 g/mol) compared to the target compound due to fewer substituents .

b) 1-(4-Bromo-2-fluorophenyl)propan-1-one (CAS: 259750-61-3)

- Structure : Features a fluorine atom at the 2-position and a bromine at the 4-position on the phenyl ring.

- Electronic Effects : Fluorine’s electronegativity induces strong electron-withdrawing effects, increasing the electrophilicity of the ketone carbonyl. This contrasts with the electron-donating ethoxy group in the target compound.

- Applications: Fluorinated arylpropanones are often used in medicinal chemistry due to enhanced metabolic stability .

c) 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : Contains a brominated α,β-unsaturated ketone system.

- Reactivity: The α-bromination activates the enone for conjugate additions, whereas the target compound’s bromomethyl group is more suited for SN2 reactions.

- Synthesis : Prepared via bromination of chalcone precursors, highlighting divergent synthetic pathways compared to the target compound’s likely Friedel-Crafts or Claisen-Schmidt-derived synthesis .

Analogues with Ether and Alkyl Substituents

a) 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one

- Structure : Contains a hydroxyl (-OH) and methoxy (-OCH₃) group on the phenyl ring.

- Solubility : Increased hydrophilicity due to -OH, enhancing water solubility compared to the ethoxy-bromomethyl derivative.

- Applications: Such compounds are intermediates in flavonoid synthesis and exhibit antioxidant properties .

b) 1-(3-Methylphenyl)propan-2-one

- Structure: A simple methyl-substituted arylpropanone.

- Electronic Profile : The methyl group’s electron-donating effect is weaker than ethoxy, resulting in reduced resonance stabilization of the ketone.

- Thermal Stability : Lower melting point compared to brominated derivatives due to weaker intermolecular forces .

Bromomethyl-Containing Analogues

a) 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1803751-96-3)

- Structure : Combines bromomethyl and trifluoromethylthio (-SCF₃) groups.

- Reactivity : The -SCF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the adjacent bromomethyl group. This contrasts with the ethoxy group’s electron-donating nature in the target compound.

- Applications : Trifluoromethylthio derivatives are prized in agrochemicals for their resistance to oxidation .

b) 1-(Bromomethyl)-2,3,4-trifluorobenzene

- Structure : A bromomethyl group on a tri-fluorinated benzene ring.

- Reactivity : Fluorine atoms stabilize the benzyl bromide via inductive effects, slowing SN2 reactions compared to the target compound’s less electron-deficient bromomethyl group .

Biological Activity

1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group and an ethoxyphenyl moiety. Its chemical formula is with a molecular weight of approximately 280.14 g/mol. The compound belongs to the broader category of ketones, specifically propanones, and exhibits potential biological activity due to the presence of bromine and ethoxy groups.

The presence of the bromomethyl group imparts distinct reactivity, particularly in nucleophilic substitution reactions. This characteristic allows for versatile applications in organic synthesis and medicinal chemistry. The ethoxy group may enhance lipophilicity and bioactivity, making it a suitable candidate for further investigation in pharmacological studies.

Biological Activity

Research into the biological activity of 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is still emerging. However, compounds with similar structures often exhibit significant pharmacological properties. The following sections summarize key findings related to its biological activity.

The mechanism of action for 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The electrophilic nature of the carbon atoms adjacent to the bromine substituents allows for various nucleophiles to attack and replace the leaving groups, potentially leading to diverse biological effects.

Case Study 1: Anticancer Activity

A study on structurally similar compounds indicated that brominated ketones could have promising anticancer activity. For instance, compounds with bromine substituents have shown efficacy in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. Similar investigations into 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one may reveal comparable therapeutic potential.

Case Study 2: Antimicrobial Properties

Research on related compounds suggests that the presence of halogen atoms, such as bromine, can enhance antimicrobial activity. In vitro studies demonstrated that certain brominated phenyl ketones exhibited significant antibacterial effects against various strains of bacteria. This finding supports further exploration of 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one in antimicrobial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-1-(3-hydroxyphenyl)propan-2-one | Hydroxy group replaces bromomethyl | Potentially different due to hydroxyl functionality |

| Bromoacetone | Simpler ketone structure | Distinct applications; lacks aromatic ring |

| 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one | Contains methylthio group instead of ethoxy | Different reactivity; potential for varied biological effects |

This table illustrates how variations in substituents can lead to differences in reactivity and biological activity among structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(Bromomethyl)-3-ethoxyphenyl)propan-2-one, and how can purity be ensured?

- Methodology :

- Step 1 : Use Claisen-Schmidt condensation (e.g., between 4-(bromomethyl)-3-ethoxybenzaldehyde and acetone) under basic conditions (e.g., KOH in ethanol) to form the α,β-unsaturated ketone intermediate .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product .

- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 1.2–1.4 ppm for ethoxy CH₃; δ 4.3–4.5 ppm for bromomethyl CH₂Br) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- FT-IR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br stretch at ~550–650 cm⁻¹ .

- ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), bromomethyl (-CH₂Br), and aryl protons (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Br via α-cleavage) .

Q. How is X-ray crystallography applied to resolve its molecular structure?

- Procedure :

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Absorption correction with SADABS .

- Refinement : SHELXL for structure solution; monitor R-factor convergence (target R < 0.05). Key parameters: monoclinic space group P21, unit cell dimensions (e.g., a = 3.9855 Å, β = 92.227°) .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for brominated aryl ketones?

- Approach :

- Re-refinement : Check for overfitting by reducing parameters or using twin refinement (SHELXL TWIN command) .

- Validation Tools : Employ PLATON ADDSYM to detect missed symmetry and check Hirshfeld surfaces for intermolecular interactions .

- Comparative Analysis : Cross-validate with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311++G** level) to identify discrepancies .

Q. What computational strategies predict the reactivity of the bromomethyl group in substitution reactions?

- Methods :

- DFT Calculations : Calculate Fukui indices (NBO analysis) to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO or THF) on SN2 reactivity using GROMACS .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) insights .

Q. How do steric and electronic effects of the ethoxy group influence spectroscopic and reactivity profiles?

- Analysis :

- Electronic Effects : Compare Hammett σ values of ethoxy (-OCH₂CH₃) vs. methoxy (-OCH₃) substituents via UV-Vis (λmax shifts in π→π* transitions) .

- Steric Hindrance : Use XRD-derived torsion angles (e.g., C-O-C-CH₂Br dihedral angles) to assess conformational restrictions .

- Reactivity Impact : Perform kinetic studies (e.g., nucleophilic substitution with NaN₃) to quantify rate differences vs. non-ethoxy analogs .

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

- Optimization :

- Atmosphere Control : Use inert gas (N₂) flow (20 mL/min) to prevent oxidation .

- Heating Rate : Limit to 10°C/min to avoid rapid decomposition; correlate mass loss (TGA) with DSC endotherms .

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to suppress radical-mediated degradation .

Data Contradiction and Validation

Q. How to address inconsistencies between theoretical (DFT) and experimental (XRD) bond angles?

- Resolution :

- Basis Set Adjustment : Switch from 6-31G to def2-TZVP for better electron correlation in DFT .

- Crystal Packing Effects : Use Mercury software to visualize intermolecular H-bonding or π-stacking that distorts experimental geometries .

Q. Why might NMR integration ratios deviate from expected stoichiometry?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.